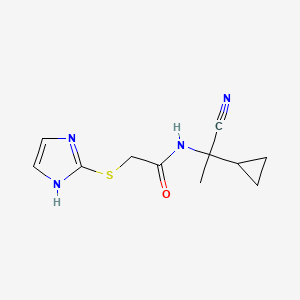![molecular formula C23H21N5O2 B2891523 4-(phenoxymethyl)-1-{1-[4-(1H-pyrrol-1-yl)benzoyl]azetidin-3-yl}-1H-1,2,3-triazole CAS No. 2034248-89-8](/img/structure/B2891523.png)
4-(phenoxymethyl)-1-{1-[4-(1H-pyrrol-1-yl)benzoyl]azetidin-3-yl}-1H-1,2,3-triazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(phenoxymethyl)-1-{1-[4-(1H-pyrrol-1-yl)benzoyl]azetidin-3-yl}-1H-1,2,3-triazole is a complex organic compound that features a combination of pyrrole, phenyl, triazole, and azetidine moieties
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-(phenoxymethyl)-1-{1-[4-(1H-pyrrol-1-yl)benzoyl]azetidin-3-yl}-1H-1,2,3-triazole typically involves multi-step organic reactions. One possible route includes:
Formation of the Pyrrole-Phenyl Intermediate:
Synthesis of the Triazole-Azetidine Intermediate:
Coupling of Intermediates:
Industrial Production Methods: Industrial production methods would likely involve optimization of the above synthetic route to improve yield and scalability. This could include the use of continuous flow reactors and automated synthesis platforms.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrole and phenyl moieties.
Reduction: Reduction reactions can occur at the triazole and azetidine rings.
Substitution: The phenyl and triazole rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous conditions.
Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents like thionyl chloride (SOCl₂).
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated derivatives.
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential as an anti-cancer or anti-microbial agent.
Industry: Potential use in the development of new materials with unique properties.
作用机制
The mechanism of action of 4-(phenoxymethyl)-1-{1-[4-(1H-pyrrol-1-yl)benzoyl]azetidin-3-yl}-1H-1,2,3-triazole involves interaction with specific molecular targets. These may include:
Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.
Receptor Modulation: Interacting with cellular receptors to modulate their activity.
Pathway Interference: Disrupting key biochemical pathways within cells.
相似化合物的比较
- 4-(phenoxymethyl)-1-{1-[4-(1H-pyrrol-1-yl)benzoyl]azetidin-3-yl}-1H-1,2,3-triazole
- (4-(1H-pyrrol-1-yl)phenyl)(3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)methanol
- (4-(1H-pyrrol-1-yl)phenyl)(3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)ethanone
Uniqueness: The unique combination of pyrrole, phenyl, triazole, and azetidine moieties in this compound provides it with distinct chemical and biological properties that are not found in other similar compounds. This uniqueness makes it a valuable compound for further research and development.
属性
IUPAC Name |
[3-[4-(phenoxymethyl)triazol-1-yl]azetidin-1-yl]-(4-pyrrol-1-ylphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N5O2/c29-23(18-8-10-20(11-9-18)26-12-4-5-13-26)27-15-21(16-27)28-14-19(24-25-28)17-30-22-6-2-1-3-7-22/h1-14,21H,15-17H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKSJKPMDGAPGDI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC=C(C=C2)N3C=CC=C3)N4C=C(N=N4)COC5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-benzamido-N-[2-(4-sulfamoylphenyl)ethyl]-1,3-thiazole-4-carboxamide](/img/structure/B2891441.png)
![2-Methyl-1-(4-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-1,4-diazepan-1-yl)propan-1-one](/img/structure/B2891442.png)
![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-methylbenzenesulfonamide](/img/structure/B2891444.png)

![Ethyl 2-[3-(4-fluorophenyl)-2,4-dioxo-[1]benzofuro[3,2-d]pyrimidin-1-yl]acetate](/img/new.no-structure.jpg)
![3-bromo-N-[5-({[(2,3-dimethylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2891449.png)
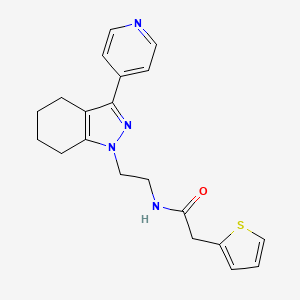
![4-[(3-Methoxypyrrolidin-1-yl)methyl]quinoline](/img/structure/B2891452.png)
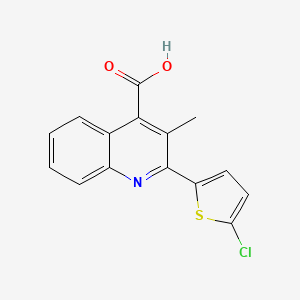
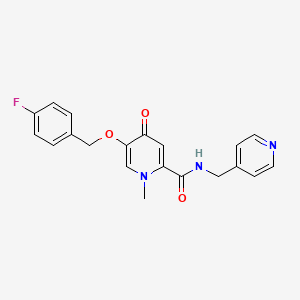
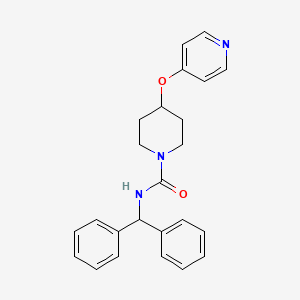
![N-(3-methylphenyl)-2-[(3-oxo-2-{2-[(2-phenylethyl)carbamoyl]ethyl}-2H,3H-imidazo[1,2-c]quinazolin-5-yl)sulfanyl]butanamide](/img/structure/B2891459.png)
![3-{[(2,5-dimethylphenyl)methyl]sulfanyl}-6-[2-(2-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]pyridazine](/img/structure/B2891460.png)
